molecular formula C13H14N2O2S2 B12655808 Methoxybrassenin B CAS No. 142449-75-0

Methoxybrassenin B

Cat. No.: B12655808
CAS No.: 142449-75-0
M. Wt: 294.4 g/mol
InChI Key: NFGCTENDKLNJTI-UHFFFAOYSA-N
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Description

Methoxybrassenin B is an indole phytoalexin, a type of secondary metabolite produced by plants in response to stress, such as microbial infection. It is specifically found in Brassica plants, which include vegetables like broccoli, cabbage, and cauliflower. This compound has garnered attention due to its significant antiproliferative activity, making it a promising candidate for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxybrassenin B can be synthesized from 1-substituted indole-3-carboxaldehydes and carboxylic acids as key intermediates. The synthesis involves a series of reactions, including condensation and cyclization, under controlled conditions . The reaction typically requires the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxybrassenin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of analogs with varied activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products Formed

For example, glycosylated analogs of this compound have shown enhanced antiproliferative activity .

Scientific Research Applications

Methoxybrassenin B has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole phytoalexins.

    Biology: this compound is used to investigate plant defense mechanisms and the role of phytoalexins in stress responses.

    Medicine: Due to its antiproliferative activity, this compound is being explored as a potential anticancer agent.

    Industry: this compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methoxybrassenin B involves its interaction with cellular targets, leading to the inhibition of cell proliferation. It is believed to interfere with key signaling pathways and enzymes involved in cell growth and division. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit topoisomerase I, an enzyme critical for DNA replication .

Comparison with Similar Compounds

Methoxybrassenin B can be compared with other indole phytoalexins, such as:

    Brassinin: Another indole phytoalexin with similar antiproliferative properties.

    Spirobrassinin: Known for its unique spirocyclic structure and biological activity.

    Camalexin: A well-studied phytoalexin with potent antimicrobial and anticancer properties.

This compound stands out due to its methoxy group, which enhances its lipophilicity and biological activity compared to its analogs .

Properties

CAS No.

142449-75-0

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

N-[bis(methylsulfanyl)methylidene]-1-methoxyindole-3-carboxamide

InChI

InChI=1S/C13H14N2O2S2/c1-17-15-8-10(9-6-4-5-7-11(9)15)12(16)14-13(18-2)19-3/h4-8H,1-3H3

InChI Key

NFGCTENDKLNJTI-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC=CC=C21)C(=O)N=C(SC)SC

melting_point

73 - 74 °C

physical_description

Solid

Origin of Product

United States

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